

Ainuovirine (ACC007): A Preclinical Technical Overview

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Compound of Interest

Compound Name: **Ainuovirine**
Cat. No.: **B15566592**

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Introduction

Ainuovirine (ACC007) is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infection.^{[1][2]} As an NNRTI, **ainuovirine** allosterically inhibits the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle, thereby preventing the conversion of viral RNA into DNA.^{[1][3]} Preclinical and early clinical studies have suggested that **ainuovirine** possesses potent antiviral activity, a favorable safety profile, and a synergistic relationship with other antiretroviral agents.^{[2][3]} This technical guide provides a comprehensive overview of the available preclinical data on **ainuovirine**, focusing on its in vitro efficacy, and outlines the experimental methodologies employed in its initial characterization.

In Vitro Antiviral Activity

Unpublished preclinical studies have indicated that **ainuovirine** demonstrates potent antiviral activity against a variety of HIV-1 strains.^[3]

Table 1: In Vitro Anti-HIV-1 Efficacy of Ainuovirine (ACC007)

HIV-1 Strain	EC50 (nM)
Wild-Type Strains	
IIIB	3.03 - 252.59
A17	1570
NNRTI-Resistant Strains	
K103N	Data suggests activity, specific EC50 not published
V106M	Data suggests activity, specific EC50 not published

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in vitro.

Synergistic Antiviral Effects

Ainuovirine has been shown to exhibit synergistic anti-HIV activity when combined with other antiretroviral drugs, such as the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (3TC) and tenofovir disoproxil fumarate (TDF).[2][3]

Table 2: In Vitro Synergy of Ainuovirine (ACC007) with 3TC and TDF

HIV-1 Strain	Combination	Combination Index (CI) Value	Interpretation
A17	ACC007 + 3TC + TDF	0.71 - 0.87	Moderate Synergism
4755-5	ACC007 + 3TC + TDF	0.71 - 0.87	Moderate Synergism
K103N	ACC007 + 3TC + TDF	0.71 - 0.87	Moderate Synergism
V106M	ACC007 + 3TC + TDF	0.71 - 0.87	Moderate Synergism
Other Strains	ACC007 + 3TC + TDF	0.35 - 0.67	Synergism

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Preclinical Pharmacokinetics and Toxicology

Detailed quantitative data from preclinical pharmacokinetic and toxicology studies in animal models such as rats, dogs, and monkeys are not extensively available in the public domain. However, references to unpublished preclinical studies suggest a favorable safety profile, notably the absence of central nervous system (CNS) side effects.^[3] Phase 1 clinical trials in healthy adults have shown that **ainuovirine** has a dose-dependent, nonlinear pharmacokinetic profile and is well-tolerated at doses ranging from 75 to 300 mg.^[4]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used in the preclinical evaluation of anti-HIV agents like **ainuovirine**.

HIV-1 p24 Antigen-Based Antiviral Assay

This assay is a cornerstone for determining the in vitro efficacy of antiviral compounds against HIV-1. It quantifies the amount of viral p24 capsid protein produced in infected cell cultures, which is a direct indicator of viral replication.

1. Cell Culture and Virus Propagation:

- Maintain a susceptible human T-lymphocyte cell line (e.g., MT-4, CEM-SS) in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
- Propagate high-titer stocks of various HIV-1 strains (wild-type and resistant) in the chosen cell line.

2. Antiviral Assay Procedure:

- Seed the T-lymphocyte cells into a 96-well microtiter plate at a predetermined density.
- Prepare serial dilutions of **ainuovirine** (and other test compounds) in the culture medium.
- Add the diluted compounds to the wells containing the cells.
- Infect the cells with a standardized amount of HIV-1 stock. Include uninfected and untreated virus-infected control wells.

- Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).

3. Quantification of HIV-1 p24 Antigen:

- After the incubation period, collect the cell culture supernatants.
- Perform a quantitative HIV-1 p24 antigen capture enzyme-linked immunosorbent assay (ELISA) on the supernatants according to the manufacturer's protocol. This typically involves:
 - Coating a 96-well plate with a monoclonal antibody specific for HIV-1 p24.
 - Adding the culture supernatants and a standard curve of known p24 concentrations.
 - Adding a biotinylated secondary antibody that also binds to p24.
 - Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
 - Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
 - Measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis:

- Calculate the concentration of p24 in each well by interpolating from the standard curve.
- Determine the percentage of viral inhibition for each drug concentration compared to the untreated virus control.
- Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Checkerboard Assay for Synergy Assessment

The checkerboard assay is a common method to evaluate the interaction between two or more drugs.

1. Preparation of Drug Dilutions:

- Prepare serial dilutions of **ainuovirine** (Drug A) and the other antiviral agent(s) (e.g., 3TC, TDF - Drug B) in a 96-well plate. Drug A is typically diluted along the rows and Drug B along the columns.

2. Cell Seeding and Infection:

- Seed susceptible T-lymphocyte cells into the wells of the checkerboard plate.
- Infect the cells with a standardized amount of HIV-1.

3. Incubation and p24 Quantification:

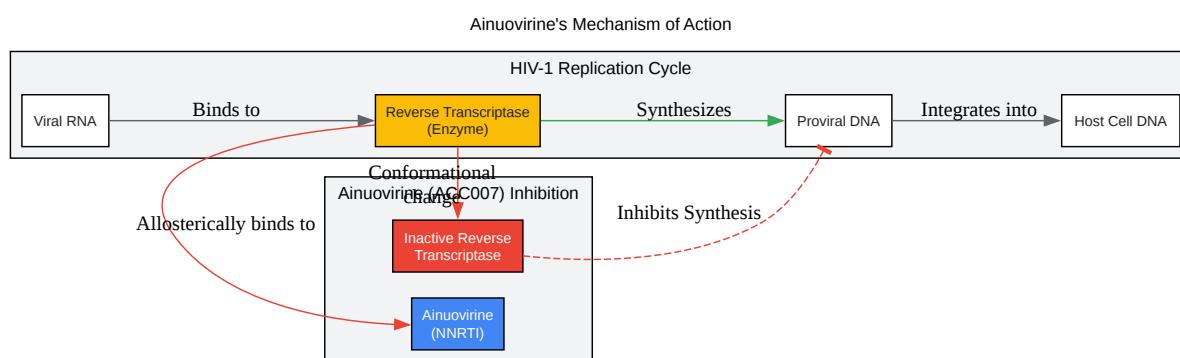
- Incubate the plate and quantify the HIV-1 p24 antigen in the supernatants as described in the antiviral assay protocol.

4. Data Analysis:

- Determine the EC50 value for each drug alone and for each combination.
- Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given combination:
- FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)
- FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)
- Calculate the Combination Index (CI) for each combination:
- CI = FIC of Drug A + FIC of Drug B
- Interpret the CI values to determine the nature of the drug interaction.

Visualizations

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

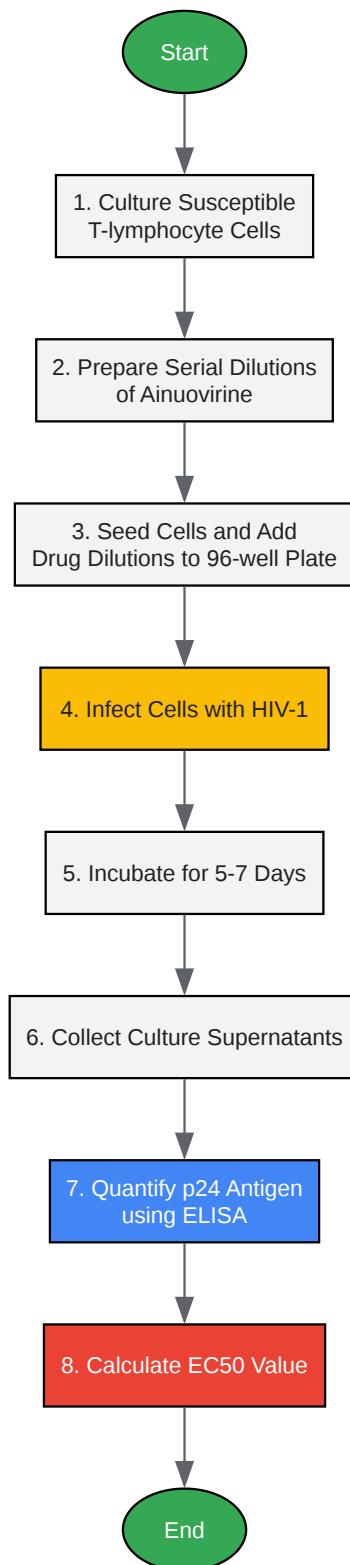


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Caption: **Ainuovirine** allosterically inhibits HIV-1 reverse transcriptase, preventing viral DNA synthesis.

Experimental Workflow: In Vitro Antiviral Efficacy Assay

Workflow for In Vitro Antiviral Efficacy Testing

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